((4-(2-Methoxyphenoxy)phenyl)sulfonyl)alanine

Chemical Biology Probe Development SAR Studies

Researchers needing to differentiate shallow vs. deep enzyme binding clefts require sulfonyl alanine analogs with unique steric and electronic profiles. Generic aryl variants lack the specific 2-methoxyphenoxy substitution pattern required for precise SAR mapping. - **Binding pocket exploration**: High MW (351.37) & 7 H-bond acceptors probe beyond shallow sites. - **Docking algorithm validation**: 7 rotatable bonds test flexible ligand scoring functions. - **Supply reliability**: 96% purity, mp 160-163°C, available for immediate R&D deployment.

Molecular Formula C16H17NO6S
Molecular Weight 351.4 g/mol
CAS No. 1008052-20-7
Cat. No. B3071146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name((4-(2-Methoxyphenoxy)phenyl)sulfonyl)alanine
CAS1008052-20-7
Molecular FormulaC16H17NO6S
Molecular Weight351.4 g/mol
Structural Identifiers
SMILESCC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)OC2=CC=CC=C2OC
InChIInChI=1S/C16H17NO6S/c1-11(16(18)19)17-24(20,21)13-9-7-12(8-10-13)23-15-6-4-3-5-14(15)22-2/h3-11,17H,1-2H3,(H,18,19)
InChIKeyQUWHLOBHPRYVHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

((4-(2-Methoxyphenoxy)phenyl)sulfonyl)alanine Overview


((4-(2-Methoxyphenoxy)phenyl)sulfonyl)alanine (CAS 1008052-20-7) is a specialized research compound characterized by a sulfonamide functional group linking an alanine amino acid to a 4-(2-methoxyphenoxy)phenyl moiety. With a molecular formula of C16H17NO6S and a molecular weight of 351.37 g/mol, this compound features a unique substitution pattern that distinguishes it from simpler arylsulfonyl alanine analogs. Its chemical structure includes a phenyl ring with methoxy and phenoxy substituents, which contribute to its specific chemical and potential biological properties . The compound is commercially available primarily from specialty chemical suppliers with a purity specification of 96% and a melting point range of 160-163°C [1], serving as a research tool for exploring sulfonamide-based molecular interactions.

Irreplaceability of ((4-(2-Methoxyphenoxy)phenyl)sulfonyl)alanine


The specific 4-(2-methoxyphenoxy)phenyl moiety of CAS 1008052-20-7 imparts unique physicochemical properties that cannot be replicated by generic sulfonyl alanine derivatives with simpler aryl groups (e.g., 4-chlorophenyl, 4-methylphenyl). While broader classes of sulfonyl alanine compounds have been documented to inhibit enzymes such as histidine decarboxylase and carbonic anhydrase , the substitution pattern directly influences target binding affinity and selectivity. The 2-methoxyphenoxy substituent introduces distinct electronic and steric characteristics that modulate interactions with biological targets , making this specific compound a non-fungible tool for structure-activity relationship (SAR) studies where precise molecular recognition is required.

((4-(2-Methoxyphenoxy)phenyl)sulfonyl)alanine: Quantitative Evidence Guide


Molecular Weight Differentiation

The target compound possesses a molecular weight of 351.37 g/mol, which is significantly higher than common sulfonyl alanine analogs due to its 4-(2-methoxyphenoxy)phenyl substituent . This increased molecular weight and complexity can be advantageous in certain research applications, potentially enhancing binding specificity by providing greater surface area for molecular interactions. For comparison, the simpler analog N-[(4-chlorophenyl)sulfonyl]alanine (CAS 90410-27-8) has a molecular weight of approximately 263.70 g/mol .

Chemical Biology Probe Development SAR Studies

Hydrogen Bond Acceptor Capacity

The target compound features 7 hydrogen bond acceptors, a notable increase compared to simpler sulfonyl alanine derivatives. The 4-(2-methoxyphenoxy)phenyl group contributes multiple oxygen atoms that serve as additional hydrogen bond acceptor sites, potentially enabling more complex and specific interactions with biological targets [1]. This enhanced hydrogen bonding capacity is a key differentiator for rational ligand design.

Medicinal Chemistry Ligand Design Pharmacophore Modeling

Conformational Flexibility

The 4-(2-methoxyphenoxy)phenyl moiety introduces significant conformational flexibility, as evidenced by its 7 rotatable bonds [1]. This is a substantial increase over rigid or less complex aryl sulfonyl alanine analogs. This flexibility may allow the compound to adopt multiple conformations, potentially enabling 'induced-fit' binding to protein targets with dynamic binding pockets, a feature that more rigid analogs cannot replicate.

Molecular Modeling Drug Discovery Binding Kinetics

((4-(2-Methoxyphenoxy)phenyl)sulfonyl)alanine Research Applications


Sulfonamide Binding Pocket SAR Profiling

In medicinal chemistry programs targeting enzymes with known sulfonamide-binding sites, this compound serves as a probe to map the steric and electronic tolerance of the target's active site. Its unique 4-(2-methoxyphenoxy)phenyl moiety, as evidenced by its high molecular weight and rotatable bond count , allows researchers to explore binding pocket dimensions beyond what simpler analogs can access. This is crucial for differentiating between shallow and deep binding clefts, guiding the design of more potent and selective inhibitors .

Target Engagement Probe Development

The compound's specific substitution pattern provides a distinct chemical handle for developing affinity-based probes. Its increased hydrogen bond acceptor capacity (7 acceptors) and molecular weight (351.37 g/mol) relative to simpler sulfonyl alanines make it a suitable starting point for creating probes with tailored physicochemical properties. This allows for the investigation of target engagement and residence time in cellular assays, where the probe's unique signature can be tracked to confirm specific binding .

Molecular Modeling and Docking Simulations

With 7 rotatable bonds, this compound is an ideal test case for validating molecular docking algorithms that must account for high ligand flexibility . Researchers can use it to benchmark and improve scoring functions and sampling methods that predict binding poses of flexible molecules. Its complex structure provides a more challenging and realistic test than rigid, drug-like fragments, helping to refine computational models for virtual screening campaigns .

Building Block and Library Synthesis

As a commercially available, multifunctional building block, this compound is used in the synthesis of diverse chemical libraries. Its alanine core and sulfonamide linkage allow for further derivatization, while the methoxyphenoxy group provides a point of diversity. This enables the rapid generation of novel compounds for high-throughput screening against a range of biological targets, accelerating the hit-to-lead process in early drug discovery .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for ((4-(2-Methoxyphenoxy)phenyl)sulfonyl)alanine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.